6-羟基萘-2-磺酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 6-hydroxynaphthalene-2-sulfonate (KHNS) is a sulfonated derivative of naphthalene, an aromatic hydrocarbon. It is a white, crystalline solid that is soluble in water and organic solvents. KHNS has a wide range of applications in the scientific research and industrial fields, due to its unique properties.

科学研究应用

高级氧化工艺

6-羟基萘-2-磺酸钾作为磺化芳香族化合物大家族的一部分,已被探索其在高级氧化工艺下的可降解性。在一项研究中,在各种高级氧化工艺下评估了类似磺酸盐化合物 6:2 氟代端粒磺酸钾盐 (6:2 FTS-K) 的降解动力学和途径。结果发现,UV/H2O2 是最有效的方法,表明在环境修复和水处理技术中具有潜在应用。降解过程涉及取代、脱磺、羧化和 CF2 单元的顺序去除,在最佳条件下导致几乎完全脱磺和脱氟(Yang et al., 2014)。

质子交换膜材料

还对合成含有磺酸基团的高氟化聚(亚苯基醚)共聚物进行了研究,用于燃料电池中的质子交换膜材料。这些材料使用与 6-羟基萘-2-磺酸钾相关的磺化盐合成。与传统的磺化离子聚合物膜相比,所得膜表现出显着的质子电导率和较低的甲醇渗透性,突出了它们在燃料电池技术中的潜力(Kim et al., 2006)。

电化学传感器

6-羟基萘-2-磺酸钾衍生物已被用于电化学传感器的开发。例如,用聚(4-氨基-3-羟基萘磺酸)修饰的玻璃碳电极有望同时测定咖啡因和扑热息痛,显示出高灵敏度、选择性和稳定性。这表明在食品和制药行业中具有潜在的质量控制和药物监测应用(Tefera et al., 2016)。

水中的CN-荧光传感

另一个有趣的应用涉及使用 4-氨基-3-羟基萘-1-磺酸进行水中的 CN- 离子的荧光传感,基于超分子自组装的机制。这项研究为选择性识别 CN- 阴离子提供了一种新颖的方法,对环境监测和安全具有潜在影响(Shi et al., 2013)。

作用机制

Target of Action

Potassium 6-hydroxynaphthalene-2-sulfonate is a chemical compound that is primarily used as a dye intermediate . The primary targets of this compound are the molecules that are involved in the dye formation process.

Mode of Action

It is known to be used in the production of dyes , suggesting that it may interact with other compounds to form complex structures that exhibit color.

Biochemical Pathways

As a dye intermediate, it is likely involved in the chemical reactions that lead to the formation of dyes .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The result of the action of Potassium 6-hydroxynaphthalene-2-sulfonate is the production of dyes

Action Environment

The action of Potassium 6-hydroxynaphthalene-2-sulfonate can be influenced by various environmental factors. For instance, its solubility suggests that it can be more active in aqueous environments . Furthermore, its stability may be affected by factors such as temperature and pH .

生化分析

Biochemical Properties

Potassium 6-hydroxynaphthalene-2-sulfonate plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in sulfonation reactions, where it acts as a substrate. The nature of these interactions often involves the transfer of sulfonate groups, which can modify the activity of the target enzymes and proteins .

Cellular Effects

Potassium 6-hydroxynaphthalene-2-sulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways that are dependent on sulfonation reactions, leading to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of action of Potassium 6-hydroxynaphthalene-2-sulfonate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are often mediated by the sulfonate group, which can form stable complexes with the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 6-hydroxynaphthalene-2-sulfonate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of Potassium 6-hydroxynaphthalene-2-sulfonate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that very high doses can lead to adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

Potassium 6-hydroxynaphthalene-2-sulfonate is involved in several metabolic pathways, particularly those related to sulfonation. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfonate groups to various substrates. This interaction can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, Potassium 6-hydroxynaphthalene-2-sulfonate is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Potassium 6-hydroxynaphthalene-2-sulfonate is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles where it can exert its biochemical effects. For example, it may localize to the cytoplasm or nucleus, depending on the presence of specific targeting sequences or modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 6-hydroxynaphthalene-2-sulfonate involves the sulfonation of naphthalene followed by hydroxylation and subsequent reaction with potassium hydroxide.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium hydroxide", "Potassium hydroxide" ], "Reaction": [ "Sulfonation of naphthalene using sulfuric acid to form 2-naphthalenesulfonic acid", "Neutralization of 2-naphthalenesulfonic acid with sodium hydroxide to form sodium 2-naphthalenesulfonate", "Hydroxylation of sodium 2-naphthalenesulfonate using sodium hydroxide and hydrogen peroxide to form sodium 6-hydroxynaphthalene-2-sulfonate", "Conversion of sodium 6-hydroxynaphthalene-2-sulfonate to potassium 6-hydroxynaphthalene-2-sulfonate by reaction with potassium hydroxide" ] } | |

| 833-66-9 | |

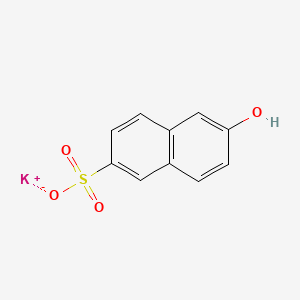

分子式 |

C10H8KO4S |

分子量 |

263.33 g/mol |

IUPAC 名称 |

potassium;6-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.K/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14); |

InChI 键 |

STMVLNFIDYHORT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[K+] |

规范 SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O.[K] |

| 833-66-9 | |

物理描述 |

DryPowde |

Pictograms |

Irritant |

相关CAS编号 |

93-01-6 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。